1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid 1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18828058
InChI: InChI=1S/C19H21NO3/c1-23-16-9-7-15(8-10-16)17-12-20(13-18(17)19(21)22)11-14-5-3-2-4-6-14/h2-10,17-18H,11-13H2,1H3,(H,21,22)
SMILES:
Molecular Formula: C19H21NO3
Molecular Weight: 311.4 g/mol

1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid

CAS No.:

Cat. No.: VC18828058

Molecular Formula: C19H21NO3

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid -

Specification

Molecular Formula C19H21NO3
Molecular Weight 311.4 g/mol
IUPAC Name 1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C19H21NO3/c1-23-16-9-7-15(8-10-16)17-12-20(13-18(17)19(21)22)11-14-5-3-2-4-6-14/h2-10,17-18H,11-13H2,1H3,(H,21,22)
Standard InChI Key RGTVWKKHWZDFNK-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid, reflects its substitution pattern (Fig. 1). Key features include:

  • Pyrrolidine core: A five-membered saturated ring with sp³-hybridized carbons, enabling pseudorotation and conformational flexibility .

  • Benzyl group: Attached to the nitrogen at position 1, enhancing lipophilicity and π-π stacking interactions.

  • 4-Methoxyphenyl group: A para-substituted aromatic ring with a methoxy (-OCH₃) group, influencing electronic properties and binding affinity.

  • Carboxylic acid: At position 3, enabling salt formation (e.g., hydrochloride derivatives) and further derivatization .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC19H21NO3\text{C}_{19}\text{H}_{21}\text{NO}_{3}
Molecular Weight311.4 g/mol
XLogP30.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds5

Stereochemical Considerations

The stereochemistry at positions 3 and 4 of the pyrrolidine ring significantly impacts biological activity. For example:

  • Cis-configuration: Enhances PPARα/γ dual agonism in related pyrrolidine derivatives .

  • Trans-configuration: Observed in hydrochloride salts (e.g., trans-1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid-HCl), which show improved solubility .

Synthesis and Preparation

Synthetic Routes

The compound is typically synthesized via:

  • Cyclization reactions: Utilizing α-amino acids or aldehydes to form the pyrrolidine core .

  • Functional group introduction:

    • Benzylation via nucleophilic substitution or reductive amination.

    • Methoxyphenyl incorporation via Suzuki-Miyaura coupling .

    • Carboxylic acid formation through oxidation of alcohol intermediates .

Example Protocol (Adapted from ):

  • React pyridin-2-yl-4-oxobutanal with (R)-1-(4-methoxyphenyl)ethan-1-amine to form a pyrrolidine intermediate.

  • Perform benzylation using benzyl bromide under basic conditions.

  • Oxidize the C3 hydroxyl group to a carboxylic acid using Jones reagent.

Analytical Characterization

  • NMR: 1H^1\text{H} NMR (CDCl₃) signals at δ 7.38–6.87 (aromatic protons), δ 4.31–3.68 (pyrrolidine CH₂), and δ 3.80 (OCH₃) .

  • Mass Spectrometry: ESI-MS m/z 312.2 [M+H]⁺ .

Biological Activities and Mechanisms

Pharmacological Targets

  • PPARα/γ Agonism: The cis-3R,4S configuration enables dual activation of PPARα/γ, improving glucose metabolism and dyslipidemia in diabetic models .

  • CXCR4 Antagonism: Analogues with similar substitution patterns inhibit CXCL12-induced calcium flux (IC₅₀ = 0.25 nM) .

  • COX/LOX Inhibition: Pyrrolidine-2,5-dione derivatives exhibit dual cyclooxygenase/lipoxygenase inhibition, suggesting anti-inflammatory potential .

Key Findings from Studies

  • In vivo Efficacy: At 10 mg/kg, analogues reduced fasting glucose by 40% in db/db mice .

  • Neuroprotection: Pyrrolidine derivatives mitigate oxidative stress in neuronal cells via Nrf2 pathway activation.

Table 2: Biological Activity Comparison

CompoundTargetIC₅₀/EC₅₀Source
1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acidPPARγ5–90 nM
Trans-1-benzyl-4-(3-Methoxyphenyl) analogueGlyT10.198 µM
Cis-3,4-diphenylpyrrolidineRORγt61 nM

Applications in Pharmaceutical Research

Drug Discovery

  • Lead Optimization: The carboxylic acid group allows esterification/amidation to improve bioavailability.

  • SAR Insights:

    • Methoxy position: Para > meta for PPAR binding .

    • Benzyl substituents: Fluorination reduces hERG liability .

Clinical Relevance

  • Type 2 Diabetes: PPARα/γ agonists restore insulin sensitivity .

  • Autoimmune Diseases: RORγt inverse agonists (e.g., cis-3,4-diphenylpyrrolidine) show promise in psoriasis .

Comparative Analysis with Analogues

Structural Analogues

  • 1-Benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid (CAS: 939757-61-6): Meta-methoxy substitution reduces PPAR affinity by 30% .

  • 1-Benzyl-4-methylpyrrolidine-3-carboxylic acid (PubChem CID: 6558974): Lacks aryl groups, diminishing CNS penetration .

Table 3: Analogue Comparison

CompoundMolecular WeightKey FeatureBioactivity
1-Benzyl-4-(4-methoxyphenyl) derivative311.4 g/molPara-methoxyPPARα/γ agonist
1-Benzyl-4-(3-methoxyphenyl) analogue311.37 g/molMeta-methoxyModerate GlyT1 inhibition
Trans-1-benzyl-4-methyl analogue219.28 g/molMethyl substitutionLow CNS activity

Future Perspectives

Research Directions

  • Stereochemical Optimization: Enantioselective synthesis to exploit 3D binding pockets .

  • Prodrug Development: Ester prodrugs (e.g., ethyl trans-1-benzyl-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylate) to enhance oral absorption .

Challenges

  • Metabolic Stability: Address susceptibility to CYP450 oxidation via fluorination .

  • Toxicity Profiling: Evaluate hepatotoxicity risks associated with PPARγ activation .

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